Dutasteride works by inhibiting the enzyme 5α-reductase. This enzyme converts testosterone to dihydrotestosterone (DHT), a more potent androgen that promotes prostate growth. By blocking the conversion, dutasteride reduces DHT levels in the prostate, leading to shrinkage of the enlarged gland and improvement in urinary symptoms associated with BPH [Source: PubMed Central "".**
Multiple large-scale clinical trials have evaluated the efficacy and safety of Dutasteride for BPH treatment. The pivotal REDUCE study demonstrated that Dutasteride significantly reduced the risk of acute urinary retention (AUR), a complication where a man is unable to urinate, compared to placebo [Source: National Institutes of Health (.gov) "".** Additionally, studies like CombAT showed that the combination of Dutasteride and tamsulosin, another BPH medication, was superior to either drug alone in improving urinary symptoms [Source: National Institutes of Health (.gov) "".**
While the primary use of Dutasteride is for BPH, ongoing scientific research is exploring its potential role in prostate cancer prevention.
As Dutasteride lowers DHT levels, which can fuel prostate cancer growth, researchers are investigating if it can prevent the development of prostate cancer in men at high risk [Source: National Institutes of Health (.gov) "".**
The REDUCE trial, mentioned earlier, showed a modest reduction in the risk of high-grade prostate cancer with Dutasteride use, although further studies are needed to confirm this benefit [Source: National Institutes of Health (.gov) "".**
Health Hazard;Environmental Hazard